molecular formula C10H11ClN2O3 B1420299 2-chloro-N-(2-methyl-3-nitrophenyl)propanamide CAS No. 1098360-59-8

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Cat. No. B1420299
CAS RN: 1098360-59-8
M. Wt: 242.66 g/mol
InChI Key: ROIXQTBBMRWRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-methyl-3-nitrophenyl)propanamide” is a compound with the CAS Number: 1098360-59-8 . It has a molecular weight of 242.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H11ClN2O3/c1-6-8(12-10(14)7(2)11)4-3-5-9(6)13(15)16/h3-5,7H,1-2H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 242.66 . Unfortunately, the data does not provide additional physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

Antibacterial and Antibiofilm Properties

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide: has been studied for its potential antibacterial and antibiofilm properties. Research indicates that derivatives of nicotinamide, which share a similar structure, have shown effectiveness against various bacterial strains . This compound could be explored for its efficacy

Safety and Hazards

The safety data sheet (MSDS) for “2-chloro-N-(2-methyl-3-nitrophenyl)propanamide” can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-8(12-10(14)7(2)11)4-3-5-9(6)13(15)16/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXQTBBMRWRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.